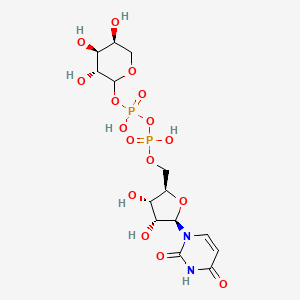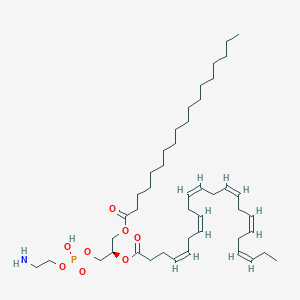
Andavadoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Andavadoic acid is a natural product found in Plakortis with data available.
Scientific Research Applications
Discovery and Cytotoxic Activity
Andavadoic acid was identified from the marine sponge Plakortis aff simplex, collected in Madagascar. The discovery was part of a program aiming to identify bioactive compounds from marine invertebrates. Andavadoic acid demonstrated significant cytotoxic activity against a variety of human tumor cells, with GI(50) values in the submicromolar range, indicating its potential in cancer research and therapy (Rudi et al., 2003).
Synthetic Approach
A significant development in the study of andavadoic acid is its first total synthesis, as reported in a study. The synthesis involves base-catalyzed 5-exo-tet cyclization of a β-hydroperoxy epoxide, which is a key step in forming the five-membered ring peroxide structure of andavadoic acid. This synthetic approach also allows for the absolute configuration assignment of andavadoic acid and paves the way for further studies and applications of this compound in various scientific domains (Barnych et al., 2013).
properties
Product Name |
Andavadoic acid |
|---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[(3R,5S)-3,5-dimethyl-5-(10-phenyldecyl)dioxolan-3-yl]acetic acid |
InChI |
InChI=1S/C23H36O4/c1-22(19-23(2,27-26-22)18-21(24)25)17-13-8-6-4-3-5-7-10-14-20-15-11-9-12-16-20/h9,11-12,15-16H,3-8,10,13-14,17-19H2,1-2H3,(H,24,25)/t22-,23-/m0/s1 |
InChI Key |
LSOSWFXHGHKMMC-GOTSBHOMSA-N |
Isomeric SMILES |
C[C@@]1(C[C@](OO1)(C)CC(=O)O)CCCCCCCCCCC2=CC=CC=C2 |
Canonical SMILES |
CC1(CC(OO1)(C)CC(=O)O)CCCCCCCCCCC2=CC=CC=C2 |
synonyms |
andavadoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-7-[(1R,2R,3R,4R)-3-[(E)-(phenylcarbamoylhydrazinylidene)methyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B1240727.png)

![ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-5-methylthiophene-3-carboxylate](/img/structure/B1240729.png)

![1-Ethyl-6-methyl-2,2-dioxopyrazino[2,3-c][1,2,6]thiadiazin-4-amine](/img/structure/B1240734.png)
![3-(6,11-Dihydro-dibenzo[b,e]oxepin-2-yl)-N-hydroxy-N-methyl-propionamide](/img/structure/B1240735.png)
![3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile](/img/structure/B1240736.png)
![[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-methylcarbamate](/img/structure/B1240739.png)





![(E)-N-[(E)-[10-[(E)-[(1,3-dimethylimidazolidin-2-ylidene)hydrazinylidene]methyl]-9,10-dihydroanthracen-9-yl]methylideneamino]-1,3-dimethylimidazolidin-2-imine](/img/structure/B1240751.png)